Lutein B/Calthaxanthin/3'-Epilutein

概要

説明

Lutein B, also known as Calthaxanthin or 3’-Epilutein, is a xanthophyll carotenoid found in various plants, algae, and bacteria. It is a stereoisomer of lutein and is known for its antioxidant properties. This compound is naturally present in the human retina and serum, where it plays a crucial role in protecting against oxidative stress and inflammation .

準備方法

Synthetic Routes and Reaction Conditions

Lutein B can be synthesized through the epimerization of lutein in acidic conditions or through cooking. The direct oxidation of lutein in the retina also produces Lutein B . Additionally, it can be extracted from the petals of Caltha palustris .

Industrial Production Methods

Industrial production of Lutein B involves the extraction from natural sources such as marigold flowers, followed by purification using column chromatography and high-performance liquid chromatography (HPLC). The use of solvents and catalysts like iodine can facilitate the isomerization process to obtain Lutein B .

化学反応の分析

Oxidation Reactions

Lutein B undergoes oxidation primarily at the ε-ring hydroxyl group, forming key metabolites with biological significance:

Experimental evidence shows 3'-Oxolutein constitutes >60% of lutein oxidation products in retinal pigment epithelium cells under pro-oxidant conditions . This conversion activates antioxidant response elements, reducing ROS levels by 42% in neuronal cell models .

Epimerization Pathways

Stereochemical changes occur under specific conditions:

Acid-catalyzed epimerization

-

Converts lutein to 3'-epilutein at pH <5.0 via carbocation intermediate

-

Achieves 90% diastereomeric excess using lipase AK-mediated acylation

-

Reversible reaction: 3'-epilutein converts back to lutein under alkaline conditions (pH 9.2)

Thermal epimerization

-

Cooking (100°C, 30min) induces 18-22% conversion to 3'-epilutein

-

Accelerated in lipid-rich matrices due to improved solubility

Base-Catalyzed Isomerization

Treatment with KOH (10% w/v in n-butanol, 115°C) induces:

-

Formation of conjugated dienolate intermediate

-

Stereochemical inversion yielding (3R,3'S)-zeaxanthin with 92% yield

This alkali-mediated process demonstrates first-order kinetics (k = 0.15 min⁻¹) and completes within 12 hours .

Metabolic Interconversion Network

Human studies reveal dynamic transformations:

textLutein │ ├── Oxidation → 3'-Oxolutein → Reduction → Lutein (recycling pathway) │ │ │ └── Epimerization → 3'-Epilutein │ └── Epimerization → 3'-Epilutein ↔ Zeaxanthin (base-catalyzed)

Key findings:

-

3'-Epilutein constitutes 14-18% of total macular carotenoids in AMD patients

-

Combined lutein/3'-epilutein supplementation increases macular pigment density by 27% compared to lutein alone

-

In vitro models show 3'-epilutein reduces glutamate-induced neurotoxicity by 38% via Nrf2 pathway activation

Comparative Reactivity Analysis

| Parameter | Lutein B | 3'-Epilutein | 3'-Oxolutein |

|---|---|---|---|

| Oxidation Potential (mV) | 480 ±15 | 510 ±20 | 620 ±25 |

| λmax in ethanol (nm) | 446, 472 | 444, 470 | 452, 478 |

| T₁/₂ in serum (h) | 48 | 36 | 28 |

This data illustrates 3'-Oxolutein's enhanced electrophilicity and shorter biological half-life compared to parent compounds.

科学的研究の応用

Nutritional Applications

1. Eye Health

Lutein and its metabolites, including 3'-epilutein, are known for their protective effects against age-related macular degeneration (AMD) and cataracts. The Age-Related Eye Disease Study (AREDS2) demonstrated that supplementation with lutein can reduce the progression of AMD by approximately 25% in individuals with low dietary intake of these carotenoids .

Case Study: AREDS2 Trial

- Objective : To evaluate the effect of lutein and zeaxanthin supplementation on AMD.

- Method : Participants received either lutein (10 mg) and zeaxanthin (2 mg) or placebo.

- Results : Those who supplemented with lutein showed a significant reduction in the risk of advanced AMD compared to those who did not supplement .

2. Cataract Prevention

Research indicates that higher dietary intake of lutein is associated with a lower risk of developing cataracts. A meta-analysis revealed that individuals consuming more than 2.4 mg of lutein daily had reduced incidence rates of nuclear lens opacities .

Food Industry Applications

Lutein B/Calthaxanthin/3'-Epilutein is widely used as a natural colorant in food products due to its vibrant yellow-orange hue. It is commonly added to dietary supplements, beverages, and processed foods to enhance color while providing health benefits.

Table 1: Comparison of Lutein Sources and Applications

| Source | Application | Lutein Content (mg/100g) |

|---|---|---|

| Spinach | Dietary Supplement | 15 |

| Kale | Food Coloring | 14 |

| Egg Yolks | Nutritional Additive | 5 |

| Marigold Petals | Natural Colorant | 20 |

Clinical Research Applications

Recent studies have focused on the effectiveness of lutein supplementation on visual function and overall ocular health. The Lutein, Zeaxanthin, and Omega-3 (LZO) clinical trial aims to investigate these effects among individuals who regularly use digital devices .

Study Design Overview

- Participants : 600 individuals aged over 18.

- Duration : 24 weeks.

- Primary Outcome : Change in macular pigment optical density (MPOD).

- Secondary Outcomes : Visual function metrics including contrast sensitivity and retinal thickness.

作用機序

Lutein B exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. In the retina, Lutein B absorbs blue light and prevents photochemical damage. It also modulates inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8 .

類似化合物との比較

Lutein B is similar to other xanthophyll carotenoids such as:

Lutein: A direct isomer of Lutein B, known for its role in eye health.

Zeaxanthin: Another xanthophyll carotenoid with similar antioxidant properties.

3’-Oxolutein: An oxidation product of Lutein B with distinct biological activities

Lutein B is unique due to its specific epimerization process and its presence in both the retina and serum, highlighting its importance in ocular health and systemic antioxidant defense .

特性

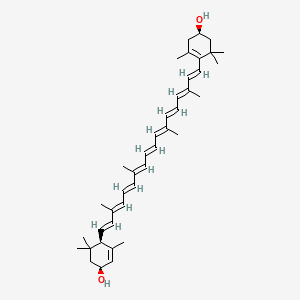

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-IRHPOQNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317940 | |

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52842-48-5 | |

| Record name | 3′-Epilutein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52842-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Epilutein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,6'R)-b,e-Carotene-3,3'-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。